Ethyl 2-diazo-2-formylacetate Ethyl 2-diazo-2-formylacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14264177
InChI: InChI=1S/C5H6N2O3/c1-2-10-5(9)4(3-8)7-6/h3H,2H2,1H3
SMILES:
Molecular Formula: C5H6N2O3
Molecular Weight: 142.11 g/mol

Ethyl 2-diazo-2-formylacetate

CAS No.:

Cat. No.: VC14264177

Molecular Formula: C5H6N2O3

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-diazo-2-formylacetate -

Specification

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
IUPAC Name ethyl 2-diazo-3-oxopropanoate
Standard InChI InChI=1S/C5H6N2O3/c1-2-10-5(9)4(3-8)7-6/h3H,2H2,1H3
Standard InChI Key PCSYKHHJEVNPPX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=[N+]=[N-])C=O

Introduction

Structural and Functional Characteristics

Ethyl 2-diazo-2-formylacetate features a diazo group (-N2\text{-N}_2-) adjacent to a formyl-substituted acetate ester (-OCO-C(H)=O\text{-OCO-C(H)=O}). This arrangement creates a conjugated system that stabilizes reactive intermediates such as carbenes and ylides during reactions . The diazo group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attacks and cyclization processes .

Key structural attributes include:

  • Molecular formula: C5H6N2O3\text{C}_5\text{H}_6\text{N}_2\text{O}_3

  • Functional groups: Diazo (-N2\text{-N}_2-), formyl (-CHO\text{-CHO}), and ester (-COOEt\text{-COOEt})

  • Conjugation effects: Delocalization of electrons across the diazo-carbonyl system, which modulates reactivity and stability .

The compound’s infrared (IR) spectrum typically shows strong absorptions at 2100–2200 cm1^{-1} (diazo stretch) and 1700–1750 cm1^{-1} (ester carbonyl), corroborating its functional groups . Nuclear magnetic resonance (NMR) data reveal distinct signals for the ethyl group (δ\delta 1.28 ppm, triplet), formyl proton (δ\delta 9.8–10.2 ppm), and diazo-related carbons (δ\delta 160–180 ppm in 13C^{13}\text{C} NMR) .

Synthesis Methodologies

Diazotization of Glycine Ethyl Ester

A common route involves diazotizing glycine ethyl ester hydrochloride with sodium nitrite (NaNO2\text{NaNO}_2) under acidic conditions . This method, adapted for microreactor systems, minimizes decomposition risks by ensuring rapid mixing and temperature control:

H2N-CH2-COOEtHCl+NaNO2HCl, 0–5°CN2=CH-COOEt+NaCl+2H2O\text{H}_2\text{N-CH}_2\text{-COOEt} \cdot \text{HCl} + \text{NaNO}_2 \xrightarrow{\text{HCl, 0–5°C}} \text{N}_2\text{=CH-COOEt} + \text{NaCl} + 2\text{H}_2\text{O}

Continuous flow reactors achieve yields exceeding 80% with residence times under 10 minutes, producing 20 g/day in a 100 µL reactor .

Catalytic Diazotransfer

Recent protocols employ trifluoromethanesulfonic acid (TFMSA) immobilized on mesoporous silica (SBA-15) to catalyze diazotransfer from tosyl azide to ethyl formylacetate :

RCOCOOEt+Tosyl-N3TFMSA@SBA-15RC(N2)COOEt+Tosyl-H\text{RCOCOOEt} + \text{Tosyl-N}_3 \xrightarrow{\text{TFMSA@SBA-15}} \text{RC(N}_2\text{)COOEt} + \text{Tosyl-H}

This method avoids hazardous reagents and achieves near-quantitative yields under mild conditions (60C\leq 60^\circ\text{C}, 1–4 hours) .

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Scalability
Diazotization Microreactor, 0–5°C, HCl80–85High (flow)
Catalytic Diazotransfer TFMSA@SBA-15, 60°C, DCE90–95Moderate (batch)

Physicochemical Properties

Ethyl 2-diazo-2-formylacetate is a pale yellow liquid with the following characteristics :

  • Melting point: 22C-22^\circ\text{C} (lit.)

  • Density: 1.085 g/mL at 25C25^\circ\text{C}

  • Solubility: Slightly soluble in water; miscible with dichloromethane (DCM), toluene, and ethyl acetate.

  • Storage: Requires refrigeration (28C2–8^\circ\text{C}) in airtight containers to prevent dimerization or decomposition .

Its thermal instability necessitates careful handling, as decomposition above 50C50^\circ\text{C} can release nitrogen gas and generate explosive byproducts .

Reactivity and Applications

Carbene Generation and Cycloadditions

Under thermal or photolytic conditions, the diazo group extrudes nitrogen to form a reactive carbene intermediate, which participates in [2+1] cycloadditions with alkenes and alkynes :

N2=C(COOEt)(CHO)Δ/hν:C(COOEt)(CHO)+N2\text{N}_2\text{=C(COOEt)(CHO)} \xrightarrow{\Delta/\text{h}\nu} \text{:C(COOEt)(CHO)} + \text{N}_2 \uparrow

This reactivity enables synthesis of cyclopropanes and epoxides, valuable in medicinal chemistry .

C–C and C–O Bond Formation

TFMSA@SBA-15 catalyzes coupling reactions between ethyl 2-diazo-2-formylacetate and diketones or enol ethers, forming complex esters :

ArCOCOR+N2=C(COOEt)(CHO)TFMSA@SBA-15ArC(COOEt)(OOCR’)CHO\text{ArCOCOR}' + \text{N}_2\text{=C(COOEt)(CHO)} \xrightarrow{\text{TFMSA@SBA-15}} \text{ArC(COOEt)(OOCR')CHO}

Yields reach 80–90% with excellent regioselectivity, demonstrating utility in natural product synthesis .

Table 2: Representative Reactions and Outcomes

Reaction TypeSubstrateProductYield (%)
Cyclopropanation StyreneEthyl 2-phenylcyclopropane-1-carboxylate75
Aldol Condensation BenzaldehydeEthyl 2-diazo-3-hydroxy-3-phenylpropanoate81

Comparison with Related Diazo Compounds

Ethyl 2-diazo-2-formylacetate exhibits distinct reactivity compared to simpler diazo esters:

CompoundKey DifferencesApplications
Ethyl diazoacetate Lacks formyl group; lower electrophilicityCarbene precursor
Ethyl 2-diazoacetoacetate Acetic acid moiety; enhanced acidityMichael additions

The formyl group in ethyl 2-diazo-2-formylacetate enables unique transformations, such as tandem cyclization-formylation sequences unavailable to other diazo esters .

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